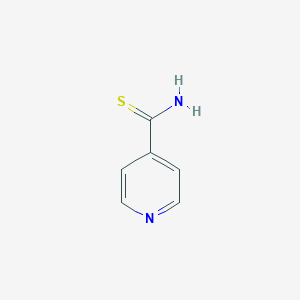

Thioisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIIGXWUNXGGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062242 | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-13-6 | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioisonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinthioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTF7HM3GAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Thioisonicotinamide: Core Properties and Structure

Thioisonicotinamide (TINA) is a sulfur-containing heterocyclic organic compound and a key structural analog of nicotinamide (B372718). It serves as a significant intermediate in pharmaceutical synthesis and is recognized as an impurity with tuberculostatic activity related to the second-line anti-tuberculosis drug, ethionamide (B1671405).[1][2] This technical guide provides a comprehensive overview of its fundamental properties, structure, experimental protocols, and mechanism of action, tailored for researchers and professionals in drug development.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in synthesis, formulation, and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂S | [1][3] |

| Molecular Weight | 138.19 g/mol | [1][3] |

| Melting Point | 198-202 °C | [4] |

| Boiling Point | 279 °C | [1] |

| Density | 1.265 g/cm³ | [1] |

| CAS Number | 2196-13-6 | [1][3] |

| Solubility | Insoluble in water; Soluble in DMSO (27 mg/mL) and Ethanol (15 mg/mL). | [5] |

| XLogP3 | 0.3 | [3] |

Chemical Structure and Identification

This compound is structurally characterized by a pyridine (B92270) ring substituted at the 4-position with a thioamide group.

Crystallographic Data: The crystal structure of this compound has been determined, providing precise insights into its three-dimensional conformation.

| Parameter | Value | Reference |

| Space Group | P 1 21/c 1 | [3] |

| a | 3.8217 Å | [3] |

| b | 10.562 Å | [3] |

| c | 15.907 Å | [3] |

| β | 93.636° | [3] |

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound.

1. Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 4-cyanopyridine (B195900) with a sulfur source.

-

Reaction Scheme : 4-cyanopyridine reacts with ammonium (B1175870) sulfide (B99878) in the presence of sulfur as a catalyst to yield this compound.[6]

-

Procedure :

-

Dissolve 4-cyanopyridine in a suitable solvent (e.g., ethanol).

-

Add ammonium sulfide solution and elemental sulfur.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[6]

-

2. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound include C=S stretching, N-H bending, and aromatic C-H stretching vibrations. The amide group vibrations (Amide I, II, and III bands) are also prominent.[7][8] The presence of the thioamide group significantly influences the spectral features compared to its oxygen analog, isonicotinamide.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for confirming the structure by showing the chemical environment of the hydrogen and carbon atoms.

-

¹H NMR : The spectrum would show characteristic signals for the protons on the pyridine ring and the -NH₂ protons of the thioamide group. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The amide protons often present as a broad signal.[11][12]

-

¹³C NMR : The spectrum would display signals for the six carbon atoms, with the thiocarbonyl carbon (C=S) being significantly deshielded and appearing at a characteristic downfield shift.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Methodology : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[13] The molecule will typically show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 139.03).[14][15] Tandem MS (MS/MS) can be employed to analyze the fragmentation pattern, providing further structural confirmation.[16]

-

Mechanism of Action in Tuberculosis

This compound is closely related to the thioamide class of antitubercular drugs, such as ethionamide (ETH) and prothionamide (PTH).[17] These drugs are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[17] The mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[18]

-

Activation : The thioamide prodrug is activated by a flavin-dependent monooxygenase enzyme (EthA) within the Mycobacterium tuberculosis.[17]

-

Adduct Formation : The activated drug then covalently binds to nicotinamide adenine (B156593) dinucleotide (NAD⁺) to form a thioamide-NAD adduct.[17][19][20]

-

Inhibition of InhA : This adduct acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[17][20][21]

-

Disruption of Mycolic Acid Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[18] By inhibiting InhA, the thioamide-NAD adduct blocks mycolic acid production, leading to a compromised cell wall and ultimately, bacterial cell death.

The diagram below illustrates the activation and inhibitory pathway of thioamide drugs.

Caption: Activation pathway of thioamide drugs and inhibition of mycolic acid synthesis.

References

- 1. This compound CAS#: 2196-13-6 [m.chemicalbook.com]

- 2. This compound | 2196-13-6 [chemicalbook.com]

- 3. 4-Pyridinecarbothioamide | C6H6N2S | CID 2723788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. selleckchem.com [selleckchem.com]

- 6. CN101723892B - Preparation method of 2-alkyl this compound - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. PYRIDINE-2-THIOAMIDE(5346-38-3) 1H NMR spectrum [chemicalbook.com]

- 12. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 13. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sfrbm.org [sfrbm.org]

- 16. rsc.org [rsc.org]

- 17. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prothionamide | C9H12N2S | CID 666418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]

- 20. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Synthesis of Thioisonicotinamide from Isonicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of thioisonicotinamide, a vital intermediate in pharmaceutical development, starting from isonicotinic acid. The synthesis is presented as a robust two-step process: the initial amidation of isonicotinic acid to form isonicotinamide (B137802), followed by the thionation of the resulting amide to yield the final product, this compound. This document details various established experimental protocols for each step, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams generated using Graphviz to visualize the synthetic pathways. The methodologies are curated from peer-reviewed scientific literature and established chemical synthesis resources to ensure accuracy and reproducibility for research and development applications.

Introduction

This compound, the thioamide derivative of isonicotinic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable precursor for the development of novel therapeutic agents. The synthesis of this compound from the readily available and cost-effective starting material, isonicotinic acid, is a key process for its practical application in drug discovery and development.

This guide outlines the primary synthetic route, which involves two key transformations:

-

Amidation: The conversion of the carboxylic acid functional group of isonicotinic acid into a primary amide, isonicotinamide.

-

Thionation: The subsequent conversion of the amide group of isonicotinamide into a thioamide, yielding this compound.

Detailed experimental procedures, quantitative data on reaction yields and conditions, and visual representations of the chemical processes are provided to facilitate a thorough understanding and practical implementation of this synthesis.

Synthetic Pathway Overview

The overall synthesis of this compound from isonicotinic acid is depicted in the following workflow diagram.

The Core Mechanism of Thioisonicotinamide Action in Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of action of thioisonicotinamide, a critical second-line antitubercular drug, against mycobacteria. It details the bioactivation cascade, the molecular target, and the ultimate physiological consequences for the bacterium, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

This compound, and its widely used derivative ethionamide, are indispensable components in the treatment of multidrug-resistant tuberculosis. These prodrugs require intracellular activation by a mycobacterial enzyme to exert their therapeutic effect. The activated form subsequently inhibits a crucial enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall integrity and ultimately, cell death. This guide provides a comprehensive overview of this mechanism, offering valuable insights for researchers engaged in the study of antimycobacterial agents and the development of novel therapeutics.

The Prodrug Activation Cascade

This compound is not inherently active against Mycobacterium tuberculosis. Its journey to becoming a potent inhibitor begins with its enzymatic activation within the bacterium.

The primary enzyme responsible for this bioactivation is EthA, a flavin-dependent monooxygenase encoded by the ethA gene.[1][2][3][4][5] EthA catalyzes the oxidation of the thioamide group of this compound. This initial oxidation is a critical and rate-limiting step in the drug's mechanism of action. Mutations in the ethA gene are a common cause of clinical resistance to ethionamide, as they prevent the drug from being converted into its active form.[1][2]

The activation process is complex and thought to involve the formation of reactive intermediates. While the exact nature of all intermediates is still under investigation, it is established that the EthA-mediated oxidation leads to the formation of an active species that can then interact with its downstream target.

Figure 1. Activation of this compound by EthA.

The Molecular Target: InhA and Mycolic Acid Synthesis

The ultimate target of activated this compound is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][6][7][8][9][10][11] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria. This system is responsible for the elongation of long-chain fatty acids, which are the precursors for the synthesis of mycolic acids.[9][10] Mycolic acids are unique, long-chain α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the bacterium's intrinsic resistance to many antibiotics.

The activated form of this compound does not directly bind to InhA. Instead, it covalently modifies the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form a this compound-NAD adduct.[1][4][12] This adduct is a potent, slow, tight-binding inhibitor of InhA.[1][11] The crystal structures of the InhA-NAD-thioisonicotinamide adduct complex have been solved, revealing that the adduct occupies the substrate-binding pocket of InhA, thereby preventing the binding of its natural substrate and inhibiting its enzymatic activity.[1][12]

The inhibition of InhA disrupts the FAS-II pathway, leading to a halt in mycolic acid biosynthesis. The inability to produce and incorporate new mycolic acids into the cell wall compromises its structural integrity, ultimately leading to bacterial cell lysis and death.

Figure 2. Inhibition of InhA by the this compound-NAD adduct.

Quantitative Data

The efficacy of this compound (ethionamide) and the inhibitory potential of its activated form have been quantified through various in vitro assays.

| Parameter | Organism/Enzyme | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 1 mg/L (MGIT assay) | [13] |

| Mycobacterium tuberculosis H37Rv | 2.5 mg/L (Sensititre assay) | [13] | |

| Inhibitory Concentration (IC50) | InhA | 9.60 µM (for NITD-529, a direct inhibitor) | [7] |

| InhA | 0.59 µM (for NITD-564, a direct inhibitor) | [7] | |

| Inhibition Constant (Ki) | M. tuberculosis InhA (for ETH-NAD adduct) | 11 ± 6 nM | [1] |

| M. leprae InhA (for PTH-NAD adduct) | 11 ± 6 nM | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

96-well microtiter plates.

-

Mycobacterium tuberculosis culture in mid-log phase.

-

This compound stock solution (in DMSO).

-

Incubator at 37°C.

-

Plate reader or mirror box for visual inspection.

Procedure:

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

-

Seal the plates and incubate at 37°C.

-

After 7-14 days of incubation, determine the MIC. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[14][15][16] Growth can be assessed visually using a mirror box or by measuring the optical density at 600 nm with a plate reader.[14]

InhA Enzyme Inhibition Assay

This protocol describes a general method to assess the in vitro inhibitory activity of compounds against the M. tuberculosis InhA enzyme.

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme.

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form).

-

2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate).

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5).

-

Test compound (e.g., activated this compound adduct or a direct InhA inhibitor).

-

96-well UV-transparent microtiter plates.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of the test inhibitor.

-

Add a fixed concentration of purified InhA enzyme to each well and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (e.g., 100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][8][17]

Conclusion

The mechanism of action of this compound in mycobacteria is a well-defined process involving prodrug activation by EthA and subsequent inhibition of InhA, a critical enzyme in mycolic acid biosynthesis. This detailed understanding provides a solid foundation for the rational design of new antitubercular agents that can overcome existing resistance mechanisms. Further research into the nuances of the EthA-mediated activation and the development of direct InhA inhibitors that do not require activation are promising avenues for future drug discovery efforts.

References

- 1. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis [mdpi.com]

- 9. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disruption of key NADH-binding pocket residues of the Mycobacterium tuberculosis InhA affects DD-CoA binding ability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 1: Microscopic Observation Drug Susceptibility Assay v2.4.12 - Journal of Laboratory Physicians [jlabphy.org]

- 16. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Spectroscopic Analysis of Thioisonicotinamide: A Technical Guide

Introduction: Thioisonicotinamide (Pyridine-4-carbothioamide) is a sulfur-containing analog of isonicotinamide (B137802) and a key organic compound utilized in chemical synthesis and drug development. As a derivative of pyridine (B92270), its structural and electronic properties are of significant interest to researchers. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural characteristics of this compound. This guide provides an in-depth overview of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the chemical environment of its atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring typically appear as distinct doublets due to coupling with their neighbors, while the amide protons often present as a broad singlet.

| Chemical Shift (δ) ppm | Assignment |

| ~ 8.6 ppm | Protons at positions 2 and 6 of the pyridine ring (ortho to Nitrogen) |

| ~ 7.7 ppm | Protons at positions 3 and 5 of the pyridine ring (meta to Nitrogen) |

| ~ 9.8 ppm (broad) | Amide protons (-CSNH₂) |

Note: Exact chemical shifts can vary based on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 ppm | Thioamide carbon (C=S) |

| ~ 150 ppm | Carbons at positions 2 and 6 of the pyridine ring |

| ~ 145 ppm | Carbon at position 4 of the pyridine ring |

| ~ 121 ppm | Carbons at positions 3 and 5 of the pyridine ring |

Note: Data is compiled from typical values for similar structures.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

Key IR Absorption Bands

The IR spectrum of this compound shows characteristic peaks corresponding to the N-H bonds of the amide group, the aromatic C-H and C=C bonds of the pyridine ring, and the C=S bond of the thioamide group.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 | N-H Stretching | Primary Amide (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretching | Pyridine Ring |

| 1620 - 1580 | C=C Stretching | Pyridine Ring |

| ~ 1400 | C-N Stretching | Thioamide |

| 1200 - 1000 | C=S Stretching | Thioamide |

Note: Data is sourced from experimental and theoretical studies.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the pyridine ring in this compound, exhibit characteristic absorptions in the UV-Vis range.

UV-Vis Absorption Maxima (λmax)

This compound typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions.[1][5]

| Absorption Maxima (λmax) | Electronic Transition |

| ~ 275 nm | π→π |

| ~ 330 nm | n→π |

Note: The solvent can influence the exact position of the absorption maxima.

Experimental Protocols & Workflows

The following sections detail standardized protocols for the spectroscopic analysis of this compound.

Diagram: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer.[6] Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.[6]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for both spectra.

FT-IR Spectroscopy Protocol

-

Method A: KBr Pellet Technique

-

Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[7]

-

Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.[7]

-

Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Method B: Attenuated Total Reflectance (ATR)

UV-Vis Spectroscopy Protocol

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and which is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

-

Acquisition: Place the cuvettes in the spectrophotometer. First, record a baseline spectrum with the blank. Then, measure the absorption spectrum of the sample over the desired wavelength range (e.g., 200-600 nm).[8]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Diagram: Logical Contribution to Structural Elucidation

Caption: How different spectroscopic data contribute to structural confirmation.

References

- 1. 4-Pyridinecarbothioamide | C6H6N2S | CID 2723788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. osti.gov [osti.gov]

Thioisonicotinamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, a pyridinecarbothioamide, is a significant organic compound with recognized biological activities. It is structurally related to isonicotinamide (B137802) and is a known impurity of the second-line anti-tuberculosis drug, ethionamide (B1671405).[1] Its tuberculostatic activity makes it a molecule of interest in the study of mycobacterial diseases and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and its role in the mechanism of action against Mycobacterium tuberculosis.

Chemical Identifiers and Physicochemical Properties

A comprehensive list of chemical identifiers for this compound is provided below, offering a foundational reference for researchers. These identifiers are crucial for accurate documentation and database searches.

| Identifier | Value | Source |

| CAS Number | 2196-13-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C6H6N2S | --INVALID-LINK-- |

| Molecular Weight | 138.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | pyridine-4-carbothioamide | --INVALID-LINK-- |

| InChI | InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | --INVALID-LINK-- |

| InChIKey | KPIIGXWUNXGGCP-UHFFFAOYSA-N | --INVALID-LINK-- |

| Canonical SMILES | C1=CN=CC=C1C(=S)N | --INVALID-LINK-- |

| Synonyms | 4-Pyridinecarbothioamide, Isothionicotinamide, 4-Pyridylthiocarboxamide | --INVALID-LINK--, --INVALID-LINK-- |

The physicochemical properties of this compound are essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Source |

| Melting Point | 199 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | 279 °C | --INVALID-LINK-- |

| Solubility | Methanol, Ethyl Acetate | --INVALID-LINK-- |

| DMSO: 27 mg/mL (195.38 mM) | --INVALID-LINK-- | |

| Water: Insoluble | --INVALID-LINK-- | |

| pKa | 11.70 ± 0.29 (Predicted) | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound is recognized for its tuberculostatic activity, which is intrinsically linked to the mechanism of action of the anti-tuberculosis drug ethionamide. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. This activation is a critical step for its antibacterial effect. The activated form of ethionamide subsequently inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids, a major and vital component of the mycobacterial cell wall. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial death.

Given that this compound is an impurity and a structural analog of ethionamide, its biological activity is understood through this same pathway. It is believed to be activated by the EthA enzyme, leading to the inhibition of InhA.

A study has also reported that this compound is a selective inhibitor of the urea (B33335) transporter B (UT-B), with an IC50 of 2.8 mM, while showing weaker inhibition of the urea transporter A (UT-A) with an IC50 of 15 mM.[2]

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of thioamides, a general procedure for the synthesis of this compound from 4-cyanopyridine (B195900) is outlined below. This method involves the reaction of the nitrile with a sulfur source.

Materials:

-

4-Cyanopyridine

-

Ammonium (B1175870) sulfide (B99878) solution

-

Sulfur powder

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve 4-cyanopyridine in a suitable solvent such as ethanol.

-

Add elemental sulfur to the solution.

-

Slowly add ammonium sulfide solution to the mixture while stirring. The reaction is typically carried out under reflux.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is precipitated, for example, by the addition of water.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

InhA Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against the InhA enzyme. The assay typically measures the oxidation of NADH, a cofactor in the InhA-catalyzed reaction.

Materials:

-

Purified InhA enzyme

-

This compound (dissolved in a suitable solvent like DMSO)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Substrate (e.g., 2-trans-dodecenoyl-CoA)

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of the this compound solution to the wells. Include a control group with no inhibitor.

-

Add a fixed concentration of NADH to each well.

-

Add the purified InhA enzyme to each well and pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA) to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway and Experimental Workflow

The activation of this compound and its subsequent inhibition of mycolic acid synthesis can be visualized as a clear pathway. The following diagram, generated using the DOT language, illustrates this process.

Caption: Mechanism of action of this compound in Mycobacterium.

The diagram above illustrates the proposed mechanism of action for this compound. The prodrug enters the mycobacterium and is activated by the EthA enzyme. The activated form then inhibits the InhA enzyme, which is crucial for mycolic acid synthesis. The disruption of this pathway compromises the integrity of the bacterial cell wall, ultimately leading to cell death.

References

The Genesis and Scientific Journey of Thioisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of thioisonicotinamide, a pivotal compound in the landscape of antitubercular research. While often overshadowed by its close analog, ethionamide (B1671405), this compound holds a significant place as a key synthetic intermediate and a subject of scientific inquiry in its own right. This document delves into the historical context of its emergence, details its mechanism of action involving enzymatic activation and target inhibition, and presents key quantitative data on its biological activity. Furthermore, it furnishes detailed experimental protocols for the synthesis and evaluation of this compound and related compounds, and provides visual representations of its metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field of tuberculosis drug development.

Discovery and History: An Intertwined Tale with Ethionamide

The story of this compound is intrinsically linked to the development of the second-line antituberculosis drug, ethionamide. While a singular, seminal paper marking the "discovery" of this compound is not readily apparent in historical literature, its existence and synthesis were crucial prerequisites to the creation of ethionamide in the 1950s.

Ethionamide (2-ethyl-thioisonicotinamide) was first synthesized and its potent antitubercular activity was reported in the mid-1950s. This compound, or pyridine-4-carbothioamide, serves as the core chemical scaffold upon which ethionamide is built. Early research into thiosemicarbazones and related sulfur-containing compounds paved the way for the exploration of thioamides as potential therapeutic agents. It is within this context of systematic chemical modification and screening against Mycobacterium tuberculosis that this compound emerged as a critical building block.

Often documented as a synthetic intermediate or an impurity in the production of ethionamide, the tuberculostatic properties of this compound itself were also recognized. The primary route to synthesizing ethionamide and its analogs has historically involved the manipulation of 4-cyanopyridine (B195900), with this compound being a key derivative in this process.

Mechanism of Action: A Prodrug's Path to Inhibition

This compound, like its derivative ethionamide, is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The mechanism of action is a two-step process involving enzymatic activation followed by the inhibition of a critical enzyme in the mycolic acid synthesis pathway.

Enzymatic Activation by EthA

The activation of this compound is catalyzed by the flavin-containing monooxygenase enzyme, EthA, which is encoded by the ethA gene in Mycobacterium tuberculosis. EthA is a Baeyer-Villiger monooxygenase that oxidizes the sulfur atom of the thioamide group. This oxidation is a critical step in converting the inert prodrug into a reactive species.

Regulation by the Transcriptional Repressor EthR

The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR. EthR binds to the promoter region of the ethA gene, thereby suppressing its transcription. The level of EthR within the mycobacterium, therefore, plays a crucial role in determining the extent of this compound activation and, consequently, the drug's efficacy. This regulatory mechanism has become a target for the development of "booster" drugs that inhibit EthR, leading to increased EthA expression and enhanced activation of thioamide prodrugs.

Inhibition of InhA and Mycolic Acid Synthesis

Once activated by EthA, this compound is converted into a reactive intermediate that forms an adduct with NAD+. This this compound-NAD adduct is the active form of the drug. The primary target of this adduct is the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and robust cell wall of Mycobacterium tuberculosis.

By binding to InhA, the this compound-NAD adduct inhibits its enzymatic activity, thereby blocking the elongation of fatty acids and the subsequent synthesis of mycolic acids. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death. This mechanism of action is similar to that of the first-line antitubercular drug isoniazid (B1672263), which also targets InhA, although the activation of isoniazid is mediated by a different enzyme, KatG.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the in vitro activity of this compound and its closely related analog, ethionamide, against Mycobacterium tuberculosis.

| Compound | Target Organism | Assay Type | Value | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | MIC | Varies (often > Ethionamide) | [General literature] |

| Ethionamide | Mycobacterium tuberculosis H37Rv | MIC | 0.5 - 2.0 µg/mL | [Multiple sources] |

| Isoniazid | Mycobacterium tuberculosis H37Rv | MIC | 0.025 - 0.2 µg/mL | [Multiple sources] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Thioamides and Isoniazid

| Compound | Target Enzyme | Assay Type | Value | Reference |

| Activated Ethionamide-NAD adduct | InhA | IC50 | Nanomolar range | [Biochemical studies] |

| This compound | InhA | IC50 | Data not extensively reported | - |

| Isoniazid-NAD adduct | InhA | IC50 | Nanomolar range | [Biochemical studies] |

Table 2: Inhibitory Concentration (IC50) against InhA

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound from 4-Cyanopyridine

Principle: This method involves the direct thionation of 4-cyanopyridine using a sulfurating agent, such as hydrogen sulfide (B99878) in the presence of a base, or Lawesson's reagent.

Materials:

-

4-Cyanopyridine

-

Hydrogen sulfide (gas) or Sodium hydrosulfide (B80085) (NaSH)

-

Pyridine (B92270) or Triethylamine (B128534) (base)

-

Ethanol or Methanol (solvent)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 4-cyanopyridine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add a base such as pyridine or triethylamine to the solution.

-

Bubble hydrogen sulfide gas through the solution at room temperature, or add sodium hydrosulfide portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Principle: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of bacteria. Viable, metabolically active bacteria reduce the blue Alamar Blue to a pink, fluorescent product. The MIC is determined as the lowest drug concentration that prevents this color change.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Incubator (37°C)

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink.

InhA Enzymatic Assay (Spectrophotometric)

Principle: The activity of the InhA enzyme is measured by monitoring the oxidation of its cofactor, NADH, to NAD+. This oxidation results in a decrease in absorbance at 340 nm. The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADH oxidation in its presence.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or another suitable substrate

-

This compound (or its activated form)

-

Assay buffer (e.g., phosphate (B84403) or Tris buffer at a suitable pH)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in a cuvette.

-

Add the test compound (activated this compound) at various concentrations.

-

Initiate the reaction by adding the substrate (DD-CoA).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound, while often viewed through the lens of its more famous derivative, ethionamide, is a compound of significant historical and scientific importance in the fight against tuberculosis. Its discovery was a key step in the development of thioamide-based antitubercular drugs. The elucidation of its mechanism of action, involving a complex interplay of enzymatic activation and target inhibition, has provided valuable insights for the rational design of new and improved therapeutic agents. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of tuberculosis drug discovery and development. A deeper understanding of the chemistry and biology of this compound and its analogs will undoubtedly contribute to the ongoing efforts to combat this persistent global health threat.

Theoretical Deep Dive into the Electronic Structure of Thioisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, a sulfur-containing analog of isonicotinamide, is a molecule of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, intermolecular interactions, and overall behavior in physiological environments. A thorough understanding of its electronic properties through theoretical studies is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical approaches used to elucidate the electronic structure of this compound, presenting key data, methodologies, and conceptual frameworks.

Theoretical Framework and Computational Methodology

The electronic structure of this compound is predominantly investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and effective method. DFT provides a good balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A typical computational study on the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose, in conjunction with a suitable basis set such as 6-311++G(d,p). The "d" and "p" polarization functions are crucial for accurately describing the bonding involving the sulfur atom.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational method.

-

Electronic Property Calculations: Once a stable geometry is confirmed, a range of electronic properties are calculated. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

-

Atomic Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial charges on each atom. This information is vital for understanding electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

-

Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule, which influences its solubility and interaction with polar solvents and biological targets.

-

The logical workflow of a typical computational study on this compound is illustrated in the following diagram:

Tautomerism in this compound

A crucial aspect of the electronic structure of this compound is its potential to exist in two tautomeric forms: the thione form and the thiol form. The relative stability of these tautomers can significantly influence the molecule's chemical behavior. Theoretical calculations are instrumental in determining the predominant tautomer in different environments (gas phase and in solution). The equilibrium between these forms is a key consideration in its interaction with biological targets.

The relationship between the tautomeric forms and the factors influencing their stability can be visualized as follows:

Methodological & Application

Application Notes and Protocols for the Use of Thioisonicotinamide in Novel Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thioisonicotinamide as a versatile scaffold in the synthesis of novel therapeutic agents. The primary focus is on its application in the development of antitubercular and anticancer drugs, with detailed protocols and mechanistic insights.

Introduction to this compound

This compound is a pyridine-4-carbothioamide that serves as a crucial synthetic intermediate in pharmaceutical development.[1][2] Its derivatives, most notably the second-line antitubercular drugs ethionamide (B1671405) (ETH) and prothionamide (PTH), have established clinical significance.[3][4] The thioamide group is a key functional moiety that can act as a bioisostere for amides, potentially improving pharmacokinetic properties and offering unique biological activities.[4] Recent research has expanded the scope of this compound derivatives to include potential anticancer agents, highlighting their broad therapeutic potential.[5][6]

I. Antitubercular Drug Development

Mechanism of Action

This compound-based drugs, such as ethionamide and prothionamide, are prodrugs that require activation within Mycobacterium tuberculosis.[3] The activation is carried out by the mycobacterial enzyme EthA, a Baeyer-Villiger monooxygenase.[7] Once activated, the drug forms a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This adduct then acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[1][5] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][8][9] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.[1][10]

Experimental Protocol: Synthesis of Ethionamide Analogues

This protocol describes a general two-step method for the synthesis of ethionamide analogues, which can be adapted for various derivatives.[7]

Step 1: Synthesis of this compound Intermediate

-

Reaction Setup: To a solution of the starting acid (1 equivalent) in dichloromethane (B109758) (CH2Cl2), add oxalyl chloride (3 equivalents) dropwise at 0°C.

-

Catalysis: Add one drop of dimethylformamide (DMF) to the mixture.

-

Reaction: Stir the mixture at room temperature for 6 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the acyl chloride.

-

Amine Reaction: To a mixture of the desired amine (1 equivalent) and triethylamine (B128534) (1.2 equivalents) in CH2Cl2, add the freshly prepared acyl chloride.

-

Purification: The resulting this compound intermediate can be purified by column chromatography on silica (B1680970) gel.

Step 2: Alkylation to form Ethionamide Analogues

-

Reaction Setup: Dissolve the this compound intermediate (1 equivalent) in a suitable solvent such as ethanol.

-

Alkylation: Add the desired alkyl halide (e.g., ethyl iodide for ethionamide) (1.1 equivalents).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final ethionamide analogue.

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its key derivatives against Mycobacterium tuberculosis.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference(s) |

| Ethionamide | H37Rv | 0.5 - 2.5 | |

| Prothionamide | H37Rv | 0.5 - 2.5 | |

| Isoniazid (Reference) | H37Rv | 0.05 |

II. Anticancer Drug Development

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents.[5][6] These compounds have shown cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.

Putative Mechanisms of Action in Cancer

The anticancer mechanisms of this compound derivatives are still under investigation but are thought to be multifactorial. Some proposed mechanisms include:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[6]

-

Enzyme Inhibition: Nicotinamide-based compounds can act as inhibitors of various kinases involved in tumorigenesis, such as VEGFR-2.[6]

-

Metabolic Disruption: Some derivatives can be metabolized by the NAD salvage pathway to form unnatural NAD analogues that inhibit enzymes like IMPDH, which is crucial for guanylate synthesis and, consequently, cell proliferation.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various nicotinamide and this compound derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Nicotinamide Derivatives | HCT-116 (Colon) | 15.4 - 22.09 | [6] |

| HepG2 (Liver) | 9.8 - 21.6 | [6] | |

| Benzodioxole-Based Thiosemicarbazone | A549 (Lung) | 10.67 - 51.5 | |

| C6 (Glioma) | 4.33 - 49.33 | ||

| Nicotinamide Derivatives | B16F10 (Melanoma) | 4.66 | [12] |

| MCF-7 (Breast) | >10 | [12] | |

| A549 (Lung) | >10 | [12] |

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their established role in antitubercular therapy, coupled with emerging evidence of their anticancer potential, makes them an attractive scaffold for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of new this compound-based drug candidates. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic efficacy and advancing them into clinical development.

References

- 1. uniprot.org [uniprot.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Laboratory Synthesis of Thioisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, also known as pyridine-4-carbothioamide, is a key building block in medicinal chemistry and drug development. It is a structural isomer of ethionamide (B1671405) and prothionamide, which are second-line anti-tubercular drugs. The thioamide functional group is crucial for the biological activity of these compounds. This document provides detailed experimental protocols for the synthesis of this compound in a laboratory setting, offering researchers reliable methods for its preparation. Three distinct synthetic routes are presented, starting from the common precursor 4-cyanopyridine (B195900). These protocols utilize different sulfur sources and reaction conditions, allowing for flexibility based on available reagents and equipment.

Characterization Data of this compound

For confirmation of the synthesized product, the following characterization data can be used for comparison:

| Property | Value |

| Molecular Formula | C₆H₆N₂S[1][2] |

| Molecular Weight | 138.19 g/mol [1][2] |

| Appearance | Yellow crystalline solid[3] |

| Melting Point | 194-196 °C[3] |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 9.78-10.2 (s, 2H, NH₂), 8.65 (d, J=6.0 Hz, 2H, pyridine-H), 7.71 (d, J=6.3 Hz, 2H, pyridine-H)[3] |

| ¹³C-NMR (75 MHz, DMSO-d₆) | δ 198.5 (C=S), 149.9, 146.4, 121.0 (pyridine-C)[3] |

| IR (KBr, cm⁻¹) | 2337, 1674, 1427, 1149[3] |

| Mass Spectrum (ESI, m/z) | 139.0 [M+H]⁺[3] |

Experimental Protocols

Three methods for the synthesis of this compound are detailed below. All protocols should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis using Sodium Sulfide (B99878) and Sulfur in Water

This protocol is a straightforward and effective method that utilizes readily available and inexpensive inorganic reagents.

Reaction Scheme:

General reaction for the synthesis of this compound.

Materials:

-

4-Cyanopyridine

-

Sodium sulfide (Na₂S)

-

Sulfur (S)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide (1.09 molar equivalents) and elemental sulfur (0.32 molar equivalents) in water.

-

Addition of Starting Material: To this solution, add 4-cyanopyridine (1.0 molar equivalent) at room temperature (25-30°C).

-

Reaction: Stir the reaction mixture vigorously at 25-30°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After 2 hours, adjust the pH of the aqueous reaction mixture to 8.5-9.0 by the slow addition of concentrated hydrochloric acid.

-

Isolation of Crude Product: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude solid is purified by recrystallization from methanol to yield pure this compound as a yellow crystalline solid.[3]

Quantitative Data Summary (Protocol 1):

| Reactant/Product | Molar Ratio | Moles (for 10g 4-cyanopyridine) | Mass | Yield |

| 4-Cyanopyridine | 1.0 | 0.096 | 10 g | - |

| Sodium Sulfide (Na₂S) | 1.09 | 0.105 | 8.2 g | - |

| Sulfur (S) | 0.32 | 0.031 | 0.98 g | - |

| This compound | - | - | 10 g | 76%[3] |

Protocol 2: Synthesis using Hydrogen Sulfide Gas in Pyridine with Triethylamine (B128534)

This classical method for thioamide synthesis involves the direct use of hydrogen sulfide gas. Caution: Hydrogen sulfide is a highly toxic and flammable gas. This procedure must be performed in a certified and properly functioning fume hood.

Reaction Scheme:

General reaction for the synthesis of this compound.

Materials:

-

4-Cyanopyridine

-

Pyridine (anhydrous)

-

Triethylamine (anhydrous)

-

Hydrogen Sulfide (H₂S) gas

-

Ethyl acetate (B1210297)

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Condenser

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser topped with a drying tube, dissolve 4-cyanopyridine in anhydrous pyridine.

-

Addition of Catalyst: Add anhydrous triethylamine to the solution.

-

Introduction of Hydrogen Sulfide: Bubble a slow and steady stream of dry hydrogen sulfide gas through the stirred solution at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual H₂S.

-

Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Quantitative Data Summary (Protocol 2 - Generalized):

| Reactant/Product | Molar Ratio | Moles (for 10g 4-cyanopyridine) | Mass/Volume |

| 4-Cyanopyridine | 1.0 | 0.096 | 10 g |

| Pyridine | Solvent | - | ~100 mL |

| Triethylamine | 1.0 - 1.5 | 0.096 - 0.144 | 13.4 - 20.1 mL |

| Hydrogen Sulfide | Excess | - | Bubbled through |

| This compound | - | - | Variable |

Note: This is a generalized protocol adapted from similar syntheses. Optimal conditions and yields may need to be determined empirically.

Protocol 3: Synthesis using Sodium Hydrosulfide (B80085) in Dimethylformamide (DMF)

This method provides a convenient alternative to using gaseous hydrogen sulfide.

Reaction Scheme:

General reaction for the synthesis of this compound.

Materials:

-

4-Cyanopyridine

-

Sodium Hydrosulfide (NaSH), hydrate (B1144303)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine in DMF.

-

Addition of Reagent: Add sodium hydrosulfide hydrate to the solution.

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature and time may vary, but a typical starting point is 50-60°C for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to give pure this compound.

Quantitative Data Summary (Protocol 3 - Generalized):

| Reactant/Product | Molar Ratio | Moles (for 10g 4-cyanopyridine) | Mass/Volume |

| 4-Cyanopyridine | 1.0 | 0.096 | 10 g |

| Sodium Hydrosulfide (NaSH) hydrate | 1.5 - 3.0 | 0.144 - 0.288 | 8.1 - 16.2 g (of anhydrous) |

| DMF | Solvent | - | ~100 mL |

| This compound | - | - | Variable |

Note: This is a generalized protocol. The exact molar ratio of NaSH and reaction conditions should be optimized for the best yield and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 4-cyanopyridine.

General workflow for this compound synthesis.

Conclusion

The protocols outlined in this application note provide researchers with reliable and adaptable methods for the laboratory-scale synthesis of this compound. The choice of protocol may depend on factors such as the availability of reagents, safety considerations related to the handling of hydrogen sulfide, and desired reaction conditions. Proper characterization of the final product is essential to ensure its purity and identity. These synthetic methods will be valuable for researchers in medicinal chemistry and drug discovery who require access to this important heterocyclic building block.

References

Application of Thioisonicotinamide in Heterocyclic Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thioisonicotinamide, a sulfur-containing pyridine (B92270) derivative, serves as a versatile and crucial building block in heterocyclic chemistry. Its unique reactivity, particularly the nucleophilic nature of the sulfur atom and the adjacent amino group, allows for the construction of a variety of heterocyclic scaffolds. These resulting compounds, notably thiazoles and 1,3,4-thiadiazoles, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound.

Synthesis of 2-(Pyridin-4-yl)thiazole (B7899624) Derivatives via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classical and widely utilized method for the construction of the thiazole ring.[1] The reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone. This versatile reaction allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-haloketone, leading to a diverse library of potentially bioactive molecules.

Logical Relationship of Hantzsch Thiazole Synthesis

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-(pyridin-4-yl)thiazole

This protocol details the synthesis of a representative 2-(pyridin-4-yl)thiazole derivative using 2-bromoacetophenone (B140003).

Materials:

-

This compound

-

2-Bromoacetophenone (Phenacyl bromide)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure: [2]

-

In a 20 mL scintillation vial, combine this compound (5.0 mmol) and 2-bromoacetophenone (5.0 mmol).

-

Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Determine the mass of the product and calculate the percent yield.

-

Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR, and MS).

Quantitative Data for Synthesized Thiazole Derivatives

| Compound | α-Haloketone Used | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data Highlights | Reference |